5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

potassium-competitive acid blocker (pCAB) H+/K+ ATPase inhibition gastric acid suppression

5-Oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 22772-39-0, molecular formula C8H6N2O3, molecular weight 178.15 g/mol) is a heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) class. The compound features a fused pyrrole-pyridine ring system with a carboxylic acid at the 2-position and a ketone group at the 5-position, which distinguishes it from the fully aromatic 6-azaindole-2-carboxylic acid (CAS 24334-20-1).

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 22772-39-0
Cat. No. B3253813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
CAS22772-39-0
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=C2C=C(NC2=CNC1=O)C(=O)O
InChIInChI=1S/C8H6N2O3/c11-7-2-4-1-5(8(12)13)10-6(4)3-9-7/h1-3,10H,(H,9,11)(H,12,13)
InChIKeyYEBVSLLXIBODFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 22772-39-0): Core Scaffold Identity and Procurement-Relevant Characteristics


5-Oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 22772-39-0, molecular formula C8H6N2O3, molecular weight 178.15 g/mol) is a heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) class . The compound features a fused pyrrole-pyridine ring system with a carboxylic acid at the 2-position and a ketone group at the 5-position, which distinguishes it from the fully aromatic 6-azaindole-2-carboxylic acid (CAS 24334-20-1) . This scaffold has been validated as a privileged template in medicinal chemistry, serving either as a key intermediate for downstream functionalization or as a core pharmacophoric element in multiple therapeutic programs, including acid pump antagonists (APAs, also termed potassium-competitive acid blockers, pCABs), kinase inhibitors, and cannabinoid receptor modulators .

Why Generic 6-Azaindole-2-carboxylic Acid Analogs Cannot Replace 5-Oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid in Structure-Activity Programs


The 5-oxo substituent fundamentally alters the electronic, tautomeric, and hydrogen-bonding properties of the pyrrolo[2,3-c]pyridine core, rendering simple substitution with the fully aromatic 6-azaindole-2-carboxylic acid (CAS 24334-20-1) or its 7-azaindole regioisomer insufficient for maintaining pharmacological activity . In the pCAB/APA series, the 5-oxo group directly participates in the binding interaction with the H+/K+ ATPase, and its removal or relocation leads to a significant reduction in potency. Comparative template profiling has demonstrated that the 1H-pyrrolo[2,3-c]pyridine scaffold, when appropriately decorated with oxo substituents, yields molecules with improved in vitro developability characteristics over earlier clinical candidates, a property that is not transferable to indole-based or other azaindole regioisomeric templates . Furthermore, in the cannabinoid CB1 allosteric modulator program, 6-azaindole-2-carboxamides retained the functional allosteric modulation profile of the indole-2-carboxamide series, whereas the 7-azaindole regioisomer completely lost CB1 binding, demonstrating that even within the azaindole family, ring nitrogen position is a binary determinant of target engagement . Consequently, generic substitution of the 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid scaffold with other in-class analogs without explicit comparative data risks program failure.

Quantitative Differentiation Evidence: 5-Oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid vs. Closest Analogs


Acid Pump Antagonist (APA) Potency: 5-Oxo-Pyrrolo[2,3-c]pyridine Derivatives vs. Imidazo[1,2-a]pyridine Template Comparator

In a comparative template evaluation study, the 1H-pyrrolo[2,3-c]pyridine scaffold demonstrated superior in vitro potency as a starting point for pCAB optimization compared to other basic heterocyclic templates, including imidazo[1,2-a]pyridines . Upon systematic substitution at N1, C5, and C7 positions of the 5-oxo-pyrrolo[2,3-c]pyridine core, optimized compounds (e.g., 14f and 14g) achieved H+/K+ ATPase IC50 values of 28 nM and 29 nM, respectively . The 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid scaffold thus provides the essential pharmacophoric foundation that, upon derivatization, enables low-nanomolar enzyme inhibition.

potassium-competitive acid blocker (pCAB) H+/K+ ATPase inhibition gastric acid suppression

Regioisomeric Differentiation: 6-Azaindole-2-carboxamide vs. 7-Azaindole-2-carboxamide in CB1 Allosteric Modulation

In a direct head-to-head comparison, 6-azaindole-2-carboxamides (derived from the pyrrolo[2,3-c]pyridine scaffold) and 7-azaindole-2-carboxamides were evaluated alongside indole-2-carboxamide counterparts for CB1 receptor allosteric modulation . 6-Azaindole-2-carboxamides (e.g., compounds 3c and 3d) exhibited markedly reduced binding affinity to the CB1 orthosteric site compared to indole-2-carboxamides, yet they preserved the functional allosteric profile—potentiating orthosteric agonist binding and inhibiting agonist-induced G-protein coupling . In contrast, 7-azaindole-2-carboxamides completely lost CB1 binding capability, demonstrating that the nitrogen position within the azaindole core is a binary determinant of target engagement . The 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid scaffold, as the carboxylic acid precursor to 6-azaindole-2-carboxamides, provides the correct regioisomeric framework necessary for retaining CB1 allosteric modulator functionality.

cannabinoid CB1 receptor allosteric modulator azaindole bioisostere Org27569

Kinase Inhibition Scaffold Validation: 5-Oxo-Pyrrolo[2,3-c]pyridine as a Privileged Kinase Hinge-Binding Motif

The 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine core has been extensively exploited as a hinge-binding motif in kinase inhibitor design. Patent WO2019058132A1 discloses heterocyclyl-substituted pyrrolopyridines based on this scaffold as potent inhibitors of CDK12 kinase for the treatment of myotonic dystrophy type 1 . Similarly, US10266542 (Mirati Therapeutics) describes 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-containing compounds as EZH2 inhibitors, with representative examples achieving IC50 values of 202 nM (Example 4) and 2 nM (Example 13) against the histone-lysine N-methyltransferase EZH2 . The 5-oxo group contributes critical hydrogen-bonding interactions within the kinase hinge region that are not achievable with the non-oxo 6-azaindole-2-carboxylic acid analog (CAS 24334-20-1).

kinase inhibitor CDK12 EZH2 hinge-binding scaffold

Developability Profile Advantage: 5-Oxo-Pyrrolo[2,3-c]pyridine Scaffold vs. Early pCAB Clinical Candidates

In a systematic template comparison reported by Panchal et al. (2009), modifications to the 1H-pyrrolo[2,3-c]pyridine scaffold were specifically undertaken to improve the developability profile while maintaining acid pump antagonist potency . The optimized 5-oxo-pyrrolo[2,3-c]pyridine derivative 32 demonstrated improved overall in vitro characteristics compared to the previously reported clinical candidate AR-H047108 . This improvement encompassed parameters beyond potency alone, including metabolic stability and physicochemical properties relevant to oral bioavailability, and the resulting profile was deemed comparable to the clinically efficacious pCAB AZD-0865 . The 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid scaffold thus offers a starting point with a pre-validated developability trajectory that is not guaranteed for alternative heterocyclic templates.

developability in vitro drug metabolism physicochemical properties pCAB optimization

Purity and Identity Specification: 5-Oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (CAS 22772-39-0) vs. Structurally Similar Contaminants

Commercially available 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 22772-39-0) is supplied at ≥95% purity (HPLC) . The compound is clearly distinguished from its fully aromatic analog 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (6-azaindole-2-carboxylic acid, CAS 24334-20-1, purity typically 90–97%) and from the 3-methyl-5-oxo derivative (CAS 38309-29-4) by its distinct CAS registry number, molecular formula (C8H6N2O3), and HPLC retention characteristics. The carboxylic acid functionality at the 2-position permits direct amide coupling for library synthesis, while the 5-oxo group can serve as a handle for further functionalization or remain as a pharmacophoric element.

quality control purity specification CAS registry procurement specification

Solubility Advantage: 6-Azaindole-2-carboxamide vs. Indole-2-carboxamide in CB1 Allosteric Modulator Development

In the development of CB1 allosteric modulators, replacing the indole core of Org27569 analogs with 6-azaindole (pyrrolo[2,3-c]pyridine) improved aqueous solubility, a critical developability parameter, while preserving the desired allosteric modulator pharmacology . The introduction of the additional ring nitrogen in the 6-azaindole scaffold increases molecular polarity and hydrogen-bonding capacity, directly enhancing aqueous solubility compared to the parent indole-2-carboxamide series . Although 6-azaindole-2-carboxamides showed reduced orthosteric binding affinity, the retention of allosteric modulation properties combined with improved solubility represents a net positive developability outcome . The 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid scaffold, as the synthetic precursor to 6-azaindole-2-carboxamides, enables this solubility advantage from the earliest stages of library synthesis.

aqueous solubility drug-like properties bioisostere advantage CB1 allosteric modulator

Evidence-Backed Application Scenarios for 5-Oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (CAS 22772-39-0)


Potassium-Competitive Acid Blocker (pCAB) Lead Optimization Programs

The 5-oxo-pyrrolo[2,3-c]pyridine scaffold provides a validated template for pCAB/APA lead optimization. As demonstrated by Yoon et al. (2010), systematic substitution at N1, C5, and C7 positions of this core yields compounds with H+/K+ ATPase IC50 values as low as 28–29 nM . Panchal et al. (2009) confirmed that this template outperforms alternative heterocyclic systems in composite in vitro developability profiling, surpassing the clinical candidate AR-H047108 and matching AZD-0865 . The 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid serves as the optimal starting material for constructing focused pCAB compound libraries via amide coupling at the 2-carboxylic acid position, combined with further functionalization at the N1, C5, and C7 positions. This approach minimizes the synthetic burden of de novo scaffold construction while maintaining access to the full SAR space validated in the literature.

Cannabinoid CB1 Allosteric Modulator Discovery and Bioisostere Replacement

In CB1 allosteric modulator programs, replacing the indole-2-carboxamide core of Org27569 analogs with 6-azaindole-2-carboxamides preserves the desired allosteric pharmacology while improving aqueous solubility . Critically, the 7-azaindole regioisomer is completely inactive at CB1, demonstrating that regioisomeric identity is a binary determinant of target engagement . The 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid scaffold, as the carboxylic acid precursor to 6-azaindole-2-carboxamides, enables rapid synthesis of CB1 allosteric modulator libraries while guaranteeing the correct nitrogen placement. This scaffold is the only azaindole regioisomer that retains CB1 allosteric functionality, making it the exclusive choice for this therapeutic program.

Kinase Inhibitor Discovery: CDK12, EZH2, and Beyond

The 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine core has been validated as a kinase hinge-binding motif across multiple kinase targets. US10266542 (Mirati Therapeutics) demonstrates EZH2 inhibitors with IC50 values ranging from 2 nM to 202 nM derived from this scaffold . WO2019058132A1 expands the utility to CDK12 inhibition . The 5-oxo group provides critical hydrogen-bonding interactions within the kinase hinge region that contribute to potency and selectivity. The carboxylic acid functionality at the 2-position enables direct amide coupling with diverse amine fragments, facilitating rapid parallel synthesis of kinase-focused screening libraries. This scaffold provides a pre-validated entry point into kinase inhibitor chemical space that is supported by patent-protected clinical-stage compounds.

Procurement Specification and Quality-Controlled Library Synthesis

For high-throughput chemistry and parallel library synthesis, accurate CAS registry-based procurement of 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 22772-39-0, ≥95% purity) is essential to prevent inadvertent substitution with the non-oxo analog (CAS 24334-20-1, 6-azaindole-2-carboxylic acid) or the 3-methyl derivative (CAS 38309-29-4) . The 16-Da molecular weight difference between CAS 22772-39-0 (MW 178.15) and CAS 24334-20-1 (MW 162.15) provides a direct LC/MS quality control check. The compound's well-defined identity and purity profile make it suitable for automated liquid-handling systems and large-scale library production where batch-to-batch consistency is critical. Suppliers offer HPLC purity documentation and Certificate of Analysis (COA) that meet pharmaceutical industry procurement standards, reducing the risk of synthetic failure due to incorrect or impure starting material.

Quote Request

Request a Quote for 5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.